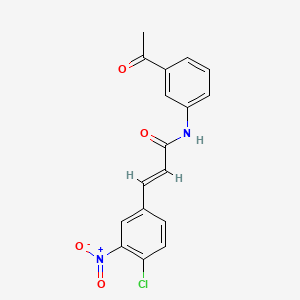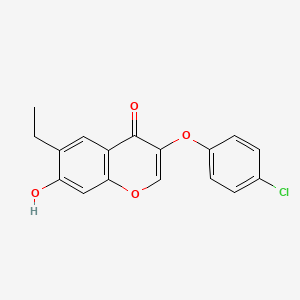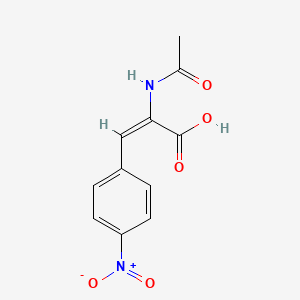![molecular formula C13H14N2OS2 B5911624 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone, also known as EMTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTB is a thiosemicarbazone derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of the protein NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone is its potential applications in cancer research. This compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cells. This compound also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone. One of the main directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its anti-cancer and anti-inflammatory properties. Further research is also needed to determine the potential toxicity of this compound and its suitability for clinical use. Additionally, the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Méthodes De Synthèse
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been synthesized through various methods, including the reaction of thiosemicarbazide with 4-(methylthio)benzaldehyde, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting compound is then treated with hydrazine hydrate to yield this compound. Other methods include the reaction of thiosemicarbazide with 4-(methylthio)benzaldehyde, followed by the addition of ethyl acetoacetate and formaldehyde, and the reaction of thiosemicarbazide with 4-(methylthio)benzaldehyde, followed by the addition of ethyl acetoacetate and acetic anhydride.
Applications De Recherche Scientifique
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been found to possess several potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. This compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Propriétés
IUPAC Name |
(5Z)-3-ethyl-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-3-15-12(16)11(14-13(15)17)8-9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDPEIMZNGOTHB-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)SC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)

![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)


